molecular formula C10H10ClNS2 B13410675 (4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-thione

(4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-thione

Cat. No.: B13410675
M. Wt: 243.8 g/mol
InChI Key: QLKUAOWQVQATNE-MUWHJKNJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-thione is a chiral thiazolidine derivative This compound is characterized by the presence of a thiazolidine ring, a chlorophenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-thione typically involves the reaction of 4-chlorobenzaldehyde with L-cysteine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomerically pure product.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiazolidine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-thione is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral catalysis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has been explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.

Mechanism of Action

The mechanism of action of (4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-thione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The thiazolidine ring and chlorophenyl group play crucial roles in its binding affinity and specificity. The compound can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-one
  • (4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-sulfone
  • (4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-amine

Uniqueness

(4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-thione is unique due to its thione functional group, which imparts distinct chemical reactivity compared to its analogs. This functional group allows for specific interactions with biological targets and contributes to its diverse range of applications.

Properties

Molecular Formula

C10H10ClNS2

Molecular Weight

243.8 g/mol

IUPAC Name

(4R,5R)-5-(4-chlorophenyl)-4-methyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C10H10ClNS2/c1-6-9(14-10(13)12-6)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H,12,13)/t6-,9+/m1/s1

InChI Key

QLKUAOWQVQATNE-MUWHJKNJSA-N

Isomeric SMILES

C[C@@H]1[C@H](SC(=S)N1)C2=CC=C(C=C2)Cl

Canonical SMILES

CC1C(SC(=S)N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.